2-Acetoxy-4-fluorobenzoic acid
Description
2-Acetoxy-4-fluorobenzoic acid is a fluorinated aromatic compound derived from benzoic acid, featuring an acetoxy group (-OAc) at the ortho position (C2) and a fluorine atom at the para position (C4). This structural configuration confers distinct physicochemical properties, including altered acidity, solubility, and reactivity compared to its parent compound, 4-fluorobenzoic acid .
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-acetyloxy-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
SZRURFBLYYTXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-acetoxy-4-fluorobenzoic acid with structurally related compounds:
*Inferred from structural analogs.
Key Observations :
- Acidity : The presence of the electron-withdrawing fluorine atom in 4-fluorobenzoic acid lowers the pKa of the carboxylic acid group compared to unsubstituted benzoic acid . In this compound, the acetoxy group at C2 may further modulate acidity through steric and electronic effects.
- Lipophilicity : Methyl 2-acetyl-4-fluorobenzoate, an ester derivative, exhibits higher lipophilicity than 4-fluorobenzoic acid due to reduced polarity from the methyl ester group . Similarly, the acetoxy group in this compound likely increases lipophilicity compared to its hydroxylated analogs.
Reactivity and Stability
- This contrasts with methyl 2-acetyl-4-fluorobenzoate, where the ester group may hydrolyze to yield 2-acetyl-4-fluorobenzoic acid .
- However, fluorinated aromatic compounds are often explored for pharmaceutical applications due to enhanced metabolic stability.
Substituent Effects
- Halogen Position : The para -fluorine in 4-fluorobenzoic acid and this compound enhances electron withdrawal, stabilizing the deprotonated form of the carboxylic acid. In contrast, ortho -substituted analogs (e.g., 2-chloro-4-hydroxybenzoic acid ) may exhibit steric hindrance.
- Functional Group Interplay : The acetoxy group in this compound introduces both steric bulk and moderate electron-withdrawing effects, which could influence interactions in catalytic or biological systems.
Q & A
Q. What synthetic strategies are recommended for preparing 2-acetoxy-4-fluorobenzoic acid, and how can reaction conditions be optimized?
The synthesis of substituted benzoic acid derivatives typically involves halogenation, acetylation, and functional group protection/deprotection. For this compound:
- Step 1 : Fluorination of a benzoic acid precursor (e.g., via electrophilic aromatic substitution using a fluorinating agent like Selectfluor™).
- Step 2 : Acetylation of the hydroxyl group at the 2-position using acetic anhydride under acidic or basic catalysis.
- Critical factors : Reaction temperature (e.g., fluorination at 0–5°C minimizes side products) and stoichiometric control of acetylating agents to prevent over-acetylation. Purification via recrystallization or column chromatography is essential to isolate the target compound .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Analytical techniques :
- HPLC/GC-MS : Quantify purity and detect residual solvents or byproducts.
- NMR spectroscopy : Confirm substituent positions (e.g., NMR for fluorine, NMR for acetoxy group integration).
- X-ray crystallography : Resolve crystal structure using programs like SHELXL for precise bond-length/angle validation .
- Common pitfalls : Signal splitting in NMR due to rotameric forms of the acetoxy group; address via variable-temperature NMR .
Advanced Research Questions
Q. How do electronic effects of the acetoxy and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Mechanistic insight : The electron-withdrawing fluorine at the 4-position activates the carboxylic acid toward nucleophilic attack, while the acetoxy group at the 2-position sterically hinders approach from certain angles.
- Experimental validation : Compare reaction rates with analogues (e.g., 2-hydroxy-4-fluorobenzoic acid) under identical conditions. Use DFT calculations to model transition states and electron density maps .
Q. What crystallographic challenges arise during structure refinement of this compound, and how can they be resolved?
- Challenges :
- Disorder in the acetoxy group due to rotational freedom.
- Weak scattering from fluorine atoms, leading to poor electron density maps.
- Solutions :
Q. How can researchers reconcile contradictory biological activity data for this compound across different assay systems?
- Case study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may stem from:
- Differential permeability due to the compound’s lipophilicity (logP ~1.5).
- pH-dependent solubility in assay media (carboxylic acid protonation state).
- Methodological adjustments :
- Standardize assay conditions (pH, solvent/DMSO concentration).
- Use isothermal titration calorimetry (ITC) to quantify binding constants with target enzymes .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?
- Process optimization :
- Replace batch reactors with flow chemistry for controlled fluorination/acetylation.
- Implement in-line FTIR monitoring to track reaction progress and intermediates.
- Downstream challenges :
Data Analysis & Troubleshooting
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for this compound?
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
